(S)-1-(3-bromophenyl)ethanamine

Enantioselective Synthesis Biocatalysis Chiral Resolution

(S)-1-(3-Bromophenyl)ethanamine (CAS 139305-96-7) is a chiral aromatic amine of the α-methylbenzylamine class, characterized by a single (S)-configured stereocenter adjacent to the primary amine and a meta-bromo substituent on the phenyl ring. Its molecular formula is C₈H₁₀BrN and its molecular weight is 200.08 g/mol.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 139305-96-7
Cat. No. B148937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-bromophenyl)ethanamine
CAS139305-96-7
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Br)N
InChIInChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1
InChIKeyLIBZHYLTOAGURM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Why (S)-1-(3-Bromophenyl)ethanamine (CAS 139305-96-7) Stands Apart in Chiral Amine Synthesis


(S)-1-(3-Bromophenyl)ethanamine (CAS 139305-96-7) is a chiral aromatic amine of the α-methylbenzylamine class, characterized by a single (S)-configured stereocenter adjacent to the primary amine and a meta-bromo substituent on the phenyl ring. Its molecular formula is C₈H₁₀BrN and its molecular weight is 200.08 g/mol. [1] This compound is employed as a chiral building block and intermediate in pharmaceutical research and organic synthesis, with documented utility in enantioselective enzymatic resolution and copper-catalyzed Ullmann-type C–N coupling reactions.

Why Generic Substitution Fails: Stereochemistry and Regiochemistry Define (S)-1-(3-Bromophenyl)ethanamine


Simple substitution with its (R)-enantiomer, the racemic mixture, or positional isomers (e.g., para-bromo analog) cannot be assumed equivalent. The (R)-enantiomer exhibits distinct stereochemical interactions in asymmetric catalysis and biological systems, potentially yielding different yields or biological outcomes. The racemic mixture (CAS 74877-08-0) requires additional chiral resolution steps, increasing cost and complexity. The para-bromo isomer displays different physicochemical properties (e.g., boiling point 140–145 °C/30 mmHg vs. 96 °C/4 mmHg) and may not co-elute or crystallize identically, altering purification workflows. This compound's unique combination of (S)-chirality and meta-bromination is critical for applications such as enantioselective enzymatic resolution and copper-catalyzed C–N bond formation, as documented in the primary literature.

Quantitative Differentiation Evidence for (S)-1-(3-Bromophenyl)ethanamine (CAS 139305-96-7)


Enantioselective Enzymatic Resolution Yields >99% ee (S)-Amine from Racemic Mixture

The (S)-enantiomer can be isolated in high enantiomeric purity from the racemic mixture via an efficient lipase-mediated acylation. This process yields (S)-1-(3-bromophenyl)ethanamine in 91–95% isolated yield with >99% enantiomeric excess (ee).

Enantioselective Synthesis Biocatalysis Chiral Resolution

Physical Property Divergence: Boiling Point and Density Distinguish from Para-Bromo Analog

The meta-bromo substitution in the target compound results in markedly different physical properties compared to the para-bromo analog. (S)-1-(3-Bromophenyl)ethanamine has a boiling point of 96 °C/4 mmHg and a density of 1.33 g/mL. The para isomer exhibits a boiling range of 140–145 °C/30 mmHg and a density of 1.371 g/mL.

Physical Chemistry Purification Chromatography

Specific Optical Rotation Defines (S)-Enantiomer and Enables QC Differentiation from (R)-Form

The (S)-enantiomer exhibits a specific optical rotation of -23.501° (c=0.01 g/mL, CHCl₃). The (R)-enantiomer (CAS 176707-77-0) is expected to show an equal but opposite rotation, approximately +23.5°, based on its stereochemical configuration. [1]

Chiral Analysis Quality Control Enantiopurity

Documented Utility as Chiral Intermediate in Pharmaceutical Patents

The compound is explicitly referenced as a synthetic intermediate in multiple pharmaceutical patent applications, including WO2015/178846 and WO2015/178847, indicating its role in the preparation of biologically active molecules.

Medicinal Chemistry Pharmaceutical Intermediates Patent Analysis

Application Scenarios for (S)-1-(3-Bromophenyl)ethanamine (CAS 139305-96-7) Driven by Differentiating Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

Use (S)-1-(3-bromophenyl)ethanamine as a resolved chiral building block to construct enantiomerically pure drug candidates. The high enantiomeric excess (>99% ee) achievable through enzymatic resolution ensures that downstream steps maintain stereochemical integrity, as required for patent applications such as WO2015/178846.

Copper-Catalyzed Ullmann Coupling for C–N Bond Formation

Employ the meta-bromo group as a reactive handle in microwave-assisted Ullmann couplings with N–H heteroarenes. The (S)-stereocenter is retained during the transformation, enabling the introduction of chiral amine motifs into more complex frameworks. [1]

QC Reference Standard for Chiral HPLC Method Development

The distinct optical rotation (-23.501°) and retention time profile can serve as a calibration standard for chiral HPLC or SFC methods used to separate enantiomers of similar α-methylbenzylamines, ensuring accurate quantification of enantiopurity in in-house syntheses.

Physical Property-Driven Separation Process Optimization

When designing distillation or chromatographic purification protocols for a series of brominated phenylethylamines, the unique boiling point (96 °C/4 mmHg) and density (1.33 g/mL) of the meta-bromo (S)-enantiomer can be exploited to resolve mixtures containing the para isomer (140–145 °C/30 mmHg, 1.371 g/mL) or the chloro analog (112 °C/13 mmHg).

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